REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([OH:13])[CH:11]=[CH:12][C:4]=2[O:3]1.[CH2:15](Br)[CH:16]=[CH2:17].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([O:13][CH2:17][CH:16]=[CH2:15])[CH:11]=[CH:12][C:4]=2[O:3]1 |f:2.3.4|
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Name
|
|
Quantity
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9.65 g
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Type
|
reactant
|
Smiles
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CC1(OC2=C(C(N1)=O)C=C(C=C2)O)C
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Name
|
|
Quantity
|
9.1 g
|
Type
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reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture is filtered
|
Type
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TEMPERATURE
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Details
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whilst warm
|
Type
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CONCENTRATION
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Details
|
the filtrate is concentrated by evaporation
|
Type
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FILTRATION
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Details
|
the remaining crystals are suction-filtered after trituration with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C(N1)=O)C=C(C=C2)OCC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |